N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a benzenesulfonamide moiety substituted with difluoro and methyl groups
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O2S/c1-8-4-12(15)13(5-11(8)14)21(19,20)17-7-10-6-16-18(3)9(10)2/h4-6,17H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJXSJHCOXEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)NCC2=C(N(N=C2)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide typically involves the alkylation of pyrazoles with bromomethyl compounds. For instance, the alkylation process can be carried out using t-BuOK/THF as the base and solvent, respectively . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like difluoro and sulfonamide.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazole derivatives, while oxidation and reduction can yield different oxidation states of the pyrazole ring.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The electron-withdrawing difluoro groups enhance the compound’s binding affinity and specificity . The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-phenylbenzamide: This compound shares the pyrazole and benzene moieties but differs in the substituents on the benzene ring.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands have similar pyrazole structures but are used primarily in coordination chemistry.
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide is unique due to the presence of both difluoro and sulfonamide groups, which confer distinct electronic properties and reactivity. These features make it a valuable compound for various applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
